molecular formula C21H14ClFN4OS2 B11272828 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11272828
M. Wt: 456.9 g/mol
InChI Key: KKGZTUZINNNPTI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolopyrimidine class, characterized by a bicyclic core structure integrating thiophene, triazole, and pyrimidine moieties. Its molecular architecture includes a 4-chlorobenzylthio group at position 1 and a 4-fluorobenzyl substituent at position 2. The synthesis typically involves cyclocondensation reactions of enaminones with heterocyclic reagents, as seen in related thieno[2,3-b]pyridin-4(7H)-one derivatives .

Properties

Molecular Formula

C21H14ClFN4OS2

Molecular Weight

456.9 g/mol

IUPAC Name

12-[(4-chlorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C21H14ClFN4OS2/c22-15-5-1-14(2-6-15)12-30-21-25-24-20-26(11-13-3-7-16(23)8-4-13)19(28)18-17(27(20)21)9-10-29-18/h1-10H,11-12H2

InChI Key

KKGZTUZINNNPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Cl)F

Origin of Product

United States

Biological Activity

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic compound that belongs to the class of thienopyrimidines and triazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H14ClFN4OS2C_{21}H_{14}ClFN_4OS_2, with a molecular weight of 456.9 g/mol. The structure includes a thieno[2,3-e][1,2,4]triazole core which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC21H14ClFN4OS2
Molecular Weight456.9 g/mol
CAS Number1185075-51-7

Biological Activity Overview

Research indicates that compounds containing the triazole and thienopyrimidine moieties exhibit a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that related compounds exhibit minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The thienopyrimidine scaffold has been associated with anticancer activity. Compounds similar to the one in focus have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited antibacterial activity significantly higher than standard antibiotics like ampicillin .
  • Antifungal Activity : Research on triazole-thiadiazole hybrids demonstrated potent antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting that modifications in the structure can enhance effectiveness .
  • Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., A431 vulvar epidermal carcinoma) revealed that specific derivatives could inhibit cell migration and invasion significantly .

The biological activities of this compound are likely mediated through various mechanisms:

  • Enzyme Inhibition : Many triazole derivatives function as enzyme inhibitors (e.g., DNA gyrase inhibitors), which disrupt essential bacterial processes .
  • Receptor Interaction : The unique structural features may allow for selective binding to specific receptors or enzymes involved in cancer progression or inflammation .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, similar compounds have shown significant activity against various cancer cell lines:

Cell Line IC50 (μM) Reference
MDA-MB-23117.83Study on thieno derivatives
MCF-7Comparable to CisplatinStudy on thieno derivatives

The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

Compounds with structural similarities have demonstrated notable antimicrobial effects. Research indicates that the presence of the thioether group enhances membrane permeability, leading to increased efficacy against bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
E. coli18Antimicrobial study on triazolopyrimidines
S. aureus15Antimicrobial study on triazolopyrimidines

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes critical in metabolic pathways:

  • α-Glucosidase Inhibition : Similar compounds have been shown to effectively inhibit α-glucosidase, which plays a crucial role in carbohydrate metabolism and is a target for managing diabetes.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for developing more effective derivatives. The fluorobenzyl thioether moiety appears to enhance lipophilicity and improve binding interactions with target enzymes or receptors.

Case Studies

  • Anticancer Activity Study :
    • A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested against cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer efficacy.
  • Antimicrobial Efficacy Research :
    • A study focused on triazolopyrimidines demonstrated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Findings Synthesis Route
1-((4-Chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (Target Compound) 1: 4-Cl-benzylthio; 4: 4-F-benzyl ~485.9 Not explicitly reported; inferred kinase inhibition from analogs Cyclocondensation of enaminone precursors
1-((4-Chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1: 4-Cl-benzylthio; 4: 2-ethoxybenzyl ~496.0 Improved solubility vs. fluorinated analogs Similar to target compound
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (Compound 4f) 1: 4-tolyl; 3: ethylcarboxylate ~449.5 Moderate COX-2 inhibition (IC₅₀ = 12 µM) Reaction of enaminone with chloro-hydrazono esters
3-Phenylisothiazolidin-4-one derivatives (e.g., Compound 13) Variable phenyl/thiazole substituents ~300–400 Anticancer activity (IC₅₀ = 8–15 µM) Microwave-assisted cyclization

Key Observations

Substituent Effects :

  • The target compound’s 4-fluorobenzyl group may enhance metabolic stability compared to the 2-ethoxybenzyl variant , though the latter improves solubility.
  • Ethylcarboxylate substituents (as in Compound 4f) introduce polar groups that enhance COX-2 binding affinity, a feature absent in the target compound .

Synthetic Accessibility: The target compound’s synthesis aligns with methods for analogous thieno-triazolopyrimidines, which rely on enaminone intermediates . In contrast, microwave-assisted routes (e.g., for Compound 13) reduce reaction times by 50–70% .

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